molecular formula C5H11BrFN B13853934 2-Fluorocyclopentan-1-amine;hydrobromide

2-Fluorocyclopentan-1-amine;hydrobromide

Cat. No.: B13853934
M. Wt: 184.05 g/mol
InChI Key: UIDCAUPAKFUCGM-UHFFFAOYSA-N
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Description

2-Fluorocyclopentan-1-amine;hydrobromide is a chemical compound with the molecular formula C5H10FN·HBr.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclopentan-1-amine typically involves the conversion of 1,2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines using the Mitsunobu reaction . This reaction is known for its ability to produce optically pure compounds with high enantioselectivity. The reaction conditions often involve the use of lipases in organic media for enzymatic deracemization, followed by the Mitsunobu reaction to achieve the desired amine .

Industrial Production Methods

Industrial production methods for 2-Fluorocyclopentan-1-amine;hydrobromide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclopentan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

2-Fluorocyclopentan-1-amine;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorocyclopentan-1-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its lipophilicity, selectivity, and duration of action. It interacts with enzymes and other proteins through hydrogen bonding and hydrophobic interactions, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorocyclopentan-1-amine;hydrobromide is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H11BrFN

Molecular Weight

184.05 g/mol

IUPAC Name

2-fluorocyclopentan-1-amine;hydrobromide

InChI

InChI=1S/C5H10FN.BrH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H

InChI Key

UIDCAUPAKFUCGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)F)N.Br

Origin of Product

United States

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